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Compound of Interest

Compound Name:
5,6-Diaminopyridine-2-carboxylic

acid

CAS No.: 1082865-18-6

Cat. No.: B3211058

Get Quote

Part 1: Molecular Architecture & The Zwitterionic
Core
The Electrostatic Landscape
The term "5,6-diaminopyridine" typically refers to the IUPAC numbering where the pyridine

nitrogen is position 1.[1] However, in many drug discovery contexts, this scaffold is

functionalized at the 3-position (e.g., carboxylic acid or amide), creating a "push-pull" electronic

system.[1]

The defining feature of 5,6-diaminopyridine-3-carboxylic acid is its ability to exist as a stable

zwitterion (inner salt) in aqueous media.[1]

The "Push": The amino groups at positions 5 and 6 are strong electron donors (+M effect).[1]

They significantly increase the electron density on the pyridine ring, making the ring nitrogen

(

) highly basic compared to unsubstituted pyridine.
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The "Pull": The carboxylic acid at position 3 is an electron-withdrawing group (-I, -M), but its

primary role here is as a proton donor.[1]

The Equilibrium: Unlike simple aminopyridines, the enhanced basicity of

(pKa

6.5–7.5 due to amino-push) allows it to deprotonate the carboxylic acid (pKa

3.5–4.[1]0) intramolecularly or intermolecularly.[1]

Result: At physiological pH (7.4), the molecule exists predominantly as a zwitterion (

/

), leading to high melting points (>250°C) and poor solubility in non-polar organic solvents
(DCM, EtOAc), which often confounds standard extraction protocols.[1]

Tautomeric Ambiguity
While the zwitterion is the dominant ground state in water, the reactivity is governed by the

neutral tautomer.

Zwitterion Form: High water solubility, low permeability, unreactive towards mild

electrophiles.[1]

Neutral Form: Lipophilic, reactive.[1]

Critical Insight: To react these species (e.g., cyclization), one must often "break" the

zwitterion using a strong acid (forming the dication) or a silylating agent (masking the acid).

Part 2: Visualization of Zwitterionic Equilibria
The following diagram illustrates the pH-dependent speciation of 5,6-diaminopyridine-3-

carboxylic acid. Note how the "Zwitterionic Window" dominates the physiological range.[1]
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Reactivity Implications

CATIONIC FORM (pH < 2)
(Soluble in dilute HCl)
PyH+, NH3+, COOH

ZWITTERIONIC FORM (pH 4-8)
(Precipitates / Low Solubility)

PyH+, NH2, COO-

- H+ (pKa1 ~ 3.2)
ANIONIC FORM (pH > 10)

(Soluble in NaOH)
Py, NH2, COO-

- H+ (pKa2 ~ 7.1)

Zwitterion is the 
'Thermodynamic Trap' 

Hard to extract w/ organics

Click to download full resolution via product page

Caption: pH-dependent speciation of 5,6-diaminopyridine-3-carboxylic acid. The zwitterionic

species (center) represents the solubility minimum.

Part 3: Synthesis & Handling Protocols
The Oxidation Challenge
Vicinal diamines (5,6-diamino) are notoriously sensitive to air oxidation, forming dark azine or

azo impurities.[1] The zwitterionic nature exacerbates this by making purification

(chromatography) difficult due to "streaking" on silica.[1]

Protocol: Synthesis of Methyl 5,6-Diaminopyridine-3-
carboxylate
A non-zwitterionic precursor strategy to avoid solubility issues.[1]

Rationale: Masking the carboxylic acid as a methyl ester eliminates zwitterionic character,

rendering the molecule soluble in organic solvents (EtOAc/MeOH) and amenable to silica

chromatography.

Step-by-Step Methodology:

Starting Material: 6-amino-5-nitropyridine-3-carboxylic acid.[1]
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Esterification (The "Mask"):

Suspend starting material in dry Methanol (0.5 M).[1]

Add

(3.0 eq) dropwise at 0°C (Exothermic!).[1]

Reflux for 4 hours.[1]

Result: Methyl 6-amino-5-nitropyridine-3-carboxylate (Yellow solid).[1]

Reduction (The Critical Step):

Dissolve nitro-ester in MeOH/THF (1:1).[1]

Catalyst: 10% Pd/C (5 wt% loading).

Atmosphere:

balloon (1 atm).[1]

Precaution: Do not use acidic media (AcOH) if you want to isolate the free base, as the

diamine salt is hygroscopic.

Stir for 2 hours. Filter through Celite under Nitrogen (prevent oxidation).[1]

Isolation:

Concentrate filtrate immediately.[1]

Observation: The product (Methyl 5,6-diaminopyridine-3-carboxylate) is an unstable

oil/solid that darkens on air.[1]

Immediate Action: Use directly in the next step (e.g., cyclization) or store as a stable HCl

salt.[1]

Protocol: Handling the Zwitterionic Acid
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If you must isolate the free acid (e.g., 5,6-diaminonicotinic acid):

Dissolution: Dissolve the crude salt in minimal water.[1]

Precipitation: Carefully adjust pH to the Isoelectric Point (pI), typically pH 4.5–5.5.[1]

Crystallization: The zwitterion will crash out as a beige/tan solid.[1]

Wash: Wash with cold water (removes inorganic salts) and Acetone (removes organic

impurities and dries the solid).[1]

Part 4: Applications in Drug Design
The "Trojan Horse" Permeability
Zwitterionic 5,6-diaminopyridine derivatives mimic amino acids.[1] In some cases, they can

hijack amino acid transporters (e.g., LAT1) to cross the Blood-Brain Barrier (BBB), a strategy

used in neuroactive drug design.[1]

Scaffold for Fused Heterocycles
The primary utility is the condensation of the 5,6-diamine with electrophiles to form Imidazo[4,5-

b]pyridines.[1]

Mechanism:

Nucleophilic Attack: The 5-amino group (more nucleophilic due to para-position to ring

nitrogen?) or 6-amino attacks the electrophile.[1]

Cyclodehydration: Ring closure.

Visual Workflow: Cyclization to Imidazopyridine
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Optimization Tips

5,6-Diaminopyridine
Derivative

Intermediate
(Formamidine or Urea)

 Condensation
(Reflux/AcOH)

Electrophile
(e.g., Triethyl Orthoformate 

or CDI)

Imidazo[4,5-b]pyridine
Scaffold

 Cyclodehydration
(- H2O / - EtOH)

Use anhydrous conditions
to drive equilibrium

Click to download full resolution via product page

Caption: Synthesis of Imidazo[4,5-b]pyridine from 5,6-diaminopyridine precursors.

Part 5: Physicochemical Data Summary
Comparison of the Zwitterionic Acid vs. the Ester Derivative.
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Property
5,6-Diaminopyridine-3-
carboxylic acid

Methyl 5,6-
diaminopyridine-3-
carboxylate

CAS Registry 267875-45-6 104685-76-9

State Zwitterion (Inner Salt) Neutral Base

Solubility (Water) Moderate (pH dependent) Low

Solubility (DMSO) High High

Solubility (DCM) Insoluble Soluble

Melting Point > 250°C (Dec) ~160°C

LogP (Calc) -1.3 (Hydrophilic) 0.2 (Amphiphilic)

Handling Precipitate at pI (pH ~5) Extract with EtOAc at pH > 8
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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